molecular formula C12H10BrN3O2 B8746882 10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

Cat. No. B8746882
M. Wt: 308.13 g/mol
InChI Key: MFGSOCJEBRAPDJ-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20 L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carbonyl chloride (460 g, 1.40 mol, 1.00 equiv) in tetrahydrofuran (4.5 L), followed by the addition ammonia (0° C.) (9 L) in one portion. The resulting solution was stirred at 0=8° C. for 5 h. The reaction progress was monitored by LCMS. The precipitates were collected by filtration, washed with 5×500 mL of water and 3×500 mL of EA, and dried in a vacuum oven to afford 300 g (69%) of 9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid amide as an off-white solid. LC-MS: 308 [M+H]+1H-NMR (300 MHz, DMSO, ppm): δ 4.48 (4H, s), 6.99-7.02 (1H, d), 7.16 (1H, s), 7.43-7.47 (1H, m), 7.59 (1H, s), 7.80 (1H, s), 8.62-8.63 (1H, d).
Name
9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carbonyl chloride
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
9 L
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([C:15](Cl)=[O:16])=[CH:10]3)[C:6]=2[CH:18]=1.[NH3:19]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([C:15]([NH2:19])=[O:16])=[CH:10]3)[C:6]=2[CH:18]=1

Inputs

Step One
Name
9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carbonyl chloride
Quantity
460 g
Type
reactant
Smiles
BrC=1C=CC2=C(C3=NC(=CN3CCO2)C(=O)Cl)C1
Step Two
Name
Quantity
9 L
Type
reactant
Smiles
N
Step Three
Name
Quantity
4.5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0=8° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20 L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with 5×500 mL of water and 3×500 mL of EA
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C3=NC(=CN3CCO2)C(=O)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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